molecular formula C25H40N2O6S B162689 leukotriene D4 CAS No. 73836-78-9

leukotriene D4

Katalognummer: B162689
CAS-Nummer: 73836-78-9
Molekulargewicht: 496.7 g/mol
InChI-Schlüssel: YEESKJGWJFYOOK-LDDGIIIKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leukotriene D4 (LTD4) is a cysteinyl leukotriene (Cys-LT) derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. It is a potent inflammatory mediator involved in bronchoconstriction, vascular permeability, and immune cell recruitment . LTD4 exerts its effects primarily through the G protein-coupled receptor Cysteinyl Leukotriene Receptor 1 (CysLT1R), which triggers intracellular calcium flux and activates downstream signaling pathways . In macrophages, LTD4 enhances phagocytosis of oxidized low-density lipoprotein (oxLDL) by upregulating scavenger receptors CD36 and OLR1, leading to foam cell formation—a hallmark of atherosclerosis . Additionally, LTD4 induces the secretion of pro-inflammatory chemokines like monocyte chemoattractant protein-1 (MCP-1) and macrophage inflammatory protein-1β (MIP1β), amplifying immune cell recruitment .

Vorbereitungsmethoden

Enzymatic Biosynthesis of Leukotriene D4

The Arachidonic Acid Cascade

LTD4 biosynthesis begins with the liberation of arachidonic acid (AA) from membrane phospholipids via cytosolic phospholipase A2α (cPLA2α) . This step is rate-limiting and tightly regulated by calcium signaling and phosphorylation events. Once released, AA is converted to the unstable epoxide intermediate leukotriene A4 (LTA4) by 5-lipoxygenase (5-LOX) in a two-step reaction:

  • Dioxygenation : AA is transformed into 5(S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid (5-HpETE).

  • Dehydration : 5-HpETE undergoes dehydration to form LTA4, facilitated by 5-LOX’s LTA4 synthase activity .

The spatial organization of these enzymes is critical. 5-LOX translocates to the nuclear membrane upon cell activation, where it interacts with 5-lipoxygenase–activating protein (FLAP) to form a functional complex . This complex ensures efficient substrate channeling between cPLA2α, 5-LOX, and downstream enzymes.

Conversion of LTA4 to LTD4

LTA4 is conjugated with glutathione (GSH) by leukotriene C4 synthase (LTC4S), a trimeric integral membrane protein localized at the endoplasmic reticulum (ER) and nuclear membranes . This reaction produces leukotriene C4 (LTC4), which is exported extracellularly. Subsequent enzymatic cleavage of the γ-glutamyl residue from LTC4 by γ-glutamyl transpeptidase yields LTD4 .

Key Enzymes and Cofactors :

  • LTC4S : Requires a hydrophobic crevice at the monomer interface for LTA4 binding and a catalytic arginine residue (Arg104) for GSH activation .

  • γ-Glutamyl Transpeptidase : A membrane-bound enzyme that sequentially hydrolyzes LTC4 to LTD4 and LTE4 .

Chemical Synthesis of this compound

Solid-Phase Peptide Synthesis for Isotopic Labeling

Isotopically labeled LTD4 (e.g., with 13C and 15N) is synthesized for mass spectrometry-based studies. The methodology involves:

  • Labeled Glutathione Preparation :

    • Heavy isotope-labeled cysteine ([13C3,15N]-cysteine) is incorporated into glutathione via solid-phase peptide synthesis using Fmoc chemistry .

    • The tripeptide (γ-Glu-Cys-Gly) is cleaved from the resin with trifluoroacetic acid (TFA) and purified via reverse-phase HPLC.

  • Conjugation with LTA4 Methyl Ester :

    • Commercially available LTA4 methyl ester is reacted with labeled glutathione in anhydrous tetrahydrofuran (THF) at −20°C for 24 hours .

    • The product, labeled LTC4 methyl ester, is hydrolyzed to LTC4 using lithium hydroxide (LiOH) in methanol-water (4:1).

  • Enzymatic Conversion to LTD4 :

    • Labeled LTC4 is treated with γ-glutamyl transpeptidase (0.1 U/mL) in Tris-HCl buffer (pH 8.0) at 37°C for 1 hour .

    • The reaction is quenched with acetic acid, and LTD4 is purified via C18 column chromatography.

Table 1: Reaction Conditions for Isotopic Labeling

StepReagents/ConditionsYield (%)
Glutathione synthesisFmoc-Cys(13C3,15N)-OH, HBTU, DIPEA, Rink resin78
LTC4 formationLTA4 methyl ester, THF, −20°C65
LTD4 productionγ-Glutamyl transpeptidase, Tris-HCl, pH 8.092

Laboratory-Scale Preparation and Formulation

Stock Solution Preparation

For in vitro studies, LTD4 is dissolved in dimethyl sulfoxide (DMSO) or ethanol. GlpBio’s protocol recommends:

Table 2: Stock Solution Preparation for LTD4

ParameterValue
Molecular weight496.7 g/mol
Stock concentration10 mM in DMSO
Storage−80°C, avoid freeze-thaw cycles

In Vivo Formulation Strategies

For animal studies, LTD4 is administered via intravenous or aerosol routes. A typical formulation involves:

  • DMSO Master Liquid : LTD4 is dissolved in DMSO (10 mg/mL) and mixed with PEG300 (30%), Tween 80 (5%), and ddH2O .

  • Clarification : The solution is vortexed and centrifuged to ensure homogeneity.

Critical Considerations :

  • Solubility limitations require DMSO concentrations ≤5% to prevent toxicity.

  • Sequential solvent addition (DMSO → PEG300 → Tween 80 → ddH2O) prevents precipitation .

Analyse Chemischer Reaktionen

  • LTD4 unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
  • Häufige Reagenzien und Bedingungen sind kontextabhängig und können je nach spezifischer Reaktion variieren.
  • Hauptprodukte, die aus diesen Reaktionen gebildet werden, werden nicht explizit berichtet.
  • Wissenschaftliche Forschungsanwendungen

    Respiratory Applications

    Asthma and Allergic Rhinitis:
    LTD4 plays a crucial role in bronchoconstriction and airway hyperreactivity, making it a significant target in asthma management. Studies have shown that LTD4 is approximately 5,000 times more potent than histamine in inducing nasal airway resistance (NAR) .

    Table 1: Effects of LTD4 in Asthma

    EffectMeasurement MethodFindings
    NAR IncreaseRhinomanometry150% increase with LTD4 challenge
    FEV1 ReductionSpirometry32% decrease post-LTD4 challenge
    Bronchial ProvocationMethacholine vs. LTD4LTD4 shows higher potency than methacholine

    Clinical Implications:
    The use of CysLT1 receptor antagonists (e.g., montelukast) has been established for asthma treatment, demonstrating efficacy in reducing LTD4-induced bronchoconstriction . Furthermore, the LTD4 nasal provocation test (LTD4-NAPT) has been proposed as a diagnostic tool for identifying patients with allergic rhinitis (AR) who are sensitive to leukotrienes .

    Cardiovascular Applications

    Atherosclerosis:
    Recent research indicates that LTD4 may contribute to the pathogenesis of atherosclerosis by enhancing the uptake of oxidized low-density lipoprotein (oxLDL) in macrophages. This process is mediated through the CysLT1 receptor, which promotes foam cell formation—a key event in atherogenesis .

    Table 2: Role of LTD4 in Atherosclerosis

    MechanismCellular ResponseImplication
    Foam Cell FormationIncreased oxLDL uptakeContributes to plaque development
    Chemokine SecretionEnhanced MCP-1 and MIP-1βPromotes inflammation and immune response

    Neurobiological Applications

    Cognitive Impairment:
    LTD4 has been implicated in neuroinflammation and cognitive decline. Studies involving intracerebral infusions of LTD4 in mice demonstrated significant memory deficits associated with increased amyloid-beta accumulation, which is relevant to Alzheimer's disease pathology .

    Table 3: Cognitive Effects of LTD4

    ParameterMeasurement MethodFindings
    Memory PerformanceMorris Water Maze TestMemory impairment observed post-LTD4 infusion
    Amyloid AccumulationHistological AnalysisIncreased Aβ levels in hippocampus and cortex

    Case Studies and Clinical Trials

    • This compound Nasal Provocation Test:
      A pilot study investigated the safety and diagnostic value of the LTD4-NAPT in patients with AR. The test showed a high positive response rate (73%) among AR patients compared to normal controls (12.5%), indicating its potential utility in clinical practice for identifying leukotriene sensitivity .
    • Impact on Asthma Management:
      Clinical trials evaluating CysLT1 receptor antagonists have consistently shown improved lung function and reduced asthma exacerbations when compared to placebo treatments, highlighting the therapeutic relevance of targeting LTD4 pathways in asthma management.

    Wirkmechanismus

    • LTD4 exerts its effects by binding to cysteinyl leukotriene receptors on target cells.
    • These receptors are involved in signaling pathways that regulate smooth muscle contraction, inflammation, and immune responses.
  • Vergleich Mit ähnlichen Verbindungen

    Receptor Specificity and Signaling Pathways

    • LTD4 : Primarily binds CysLT1R, inducing calcium influx and activating Gαq-coupled pathways. In macrophages, this enhances oxLDL uptake via CD36/OLR1 upregulation .
    • LTC4 : Shares receptors with LTD4 but has higher affinity for CysLT2R. It is metabolized to LTD4, which amplifies its pro-inflammatory effects .
    • LTE4 : A weak partial agonist of CysLT1R/CysLT2R but signals through PPAR-γ and P2Y12 receptors, contributing to sustained inflammation .
    • LTB4 : Binds BLT1/BLT2 receptors, driving neutrophil chemotaxis and exacerbating acute inflammation .

    Functional Roles in Disease

    • Atherosclerosis: LTD4 promotes foam cell formation by upregulating CD36 (2.5-fold increase) and OLR1 (3-fold increase) in macrophages, facilitating oxLDL uptake . LTD4-induced MCP-1 secretion recruits monocytes to arterial walls, accelerating plaque formation . In contrast, LTB4 drives neutrophil infiltration but has minimal direct impact on foam cell formation .
    • Asthma and Allergic Responses :

      • LTD4 is 5,000 times more potent than histamine in causing bronchoconstriction and nasal obstruction .
      • LTE4, though less potent, contributes to chronic inflammation via PPAR-γ pathways .
    • Metabolic Regulation :

      • LTD4 disrupts lipid metabolism by increasing CD36-mediated fatty acid uptake, whereas LTE4 has negligible effects .

    Pharmacological Targeting

    • 5-LO Inhibitors : Block synthesis of all leukotrienes but lack specificity, leading to mixed efficacy in clinical trials .

    Key Research Findings

    Table 1: Comparative Effects of Leukotrienes in Macrophages

    Parameter LTD4 LTC4 LTB4 LTE4
    Receptor Affinity CysLT1R > CysLT2R CysLT2R > CysLT1R BLT1/BLT2 CysLT1R, GPR99
    OxLDL Uptake ↑↑ (via CD36/OLR1) Moderate No effect Minimal
    MCP-1 Secretion ↑↑ (5-fold increase) No effect ↑ (via P2Y12)
    Clinical Relevance Atherosclerosis, asthma Acute inflammation Neutrophil recruitment Chronic inflammation

    Q & A

    Basic Research Questions

    Q. What experimental models are commonly employed to investigate the biological role of LTD4 in inflammatory and allergic responses?

    • Methodological Answer : LTD4's effects are frequently studied using in vitro assays (e.g., calcium mobilization in cell lines expressing CysLT1 receptors) and in vivo models such as guinea pig ileum or trachea contractions . These models allow quantification of receptor binding affinity (e.g., Kd = 0.97 nM for LTD4 in human CysLT1 membrane preparations) and functional responses like smooth muscle contraction. Researchers should standardize agonist/antagonist concentrations and validate receptor specificity using selective inhibitors (e.g., SR 2640) to minimize off-target effects .

    Q. How can researchers ensure the stability and purity of LTD4 in experimental workflows?

    • Methodological Answer : LTD4 is highly sensitive to oxidation and temperature fluctuations. Use high-purity LTD4 (≥97%) stored in aliquots at -80°C under inert gas to prevent degradation . Validate purity via HPLC or mass spectrometry before experiments. For isotopic studies (e.g., tracking metabolic pathways), deuterated analogs like LTD4-d5 (≥99% purity) provide reliable tracer stability .

    Q. What statistical approaches are recommended for analyzing LTD4 dose-response relationships in receptor binding assays?

    • Methodological Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) are ideal for calculating EC50/IC50 values. Use software like GraphPad Prism to fit data and assess goodness-of-fit (R² ≥ 0.95). Include control groups (e.g., vehicle-only and non-specific binding controls) to normalize baseline activity .

    Advanced Research Questions

    Q. How can contradictory findings regarding LTD4’s receptor binding affinity across studies be resolved?

    • Methodological Answer : Discrepancies in reported Kd values (e.g., 0.97 nM vs. higher values) may arise from differences in membrane preparation protocols or assay conditions (e.g., ionic strength, pH). To address this:

    • Standardize membrane isolation methods (e.g., centrifugation steps, protease inhibitors).
    • Perform saturation binding assays with [³H]-LTD4 under identical buffer conditions.
    • Cross-validate results using orthogonal techniques like fluorescence polarization .

    Q. What experimental strategies are effective for studying LTD4 signaling in complex co-culture systems (e.g., immune-epithelial cell interactions)?

    • Methodological Answer : Use transwell systems to model paracrine LTD4 signaling between cell types. Measure downstream mediators (e.g., prostaglandins, cytokines) via multiplex ELISA. For spatial resolution, employ confocal microscopy with fluorescent LTD4 analogs (e.g., BODIPY-conjugated LTD4) . Ensure co-culture media are optimized to maintain viability of both cell types during long-term LTD4 exposure.

    Q. How can researchers differentiate LTD4-specific effects from those of other cysteinyl-leukotrienes (e.g., LTC4, LTE4) in mixed biological samples?

    • Methodological Answer :

    • Use selective CysLT1/CysLT2 receptor antagonists (e.g., montelukast for CysLT1) to pharmacologically isolate LTD4-mediated pathways.
    • Quantify individual leukotrienes via LC-MS/MS with stable isotope-labeled internal standards (e.g., LTD4-d5 for precise quantification) .
    • Perform gene silencing (siRNA/shRNA) of enzymes like γ-glutamyl transpeptidase to block LTC4 conversion to LTD4 .

    Q. Guidelines for Reproducibility

    • Experimental Replication : Include triplicate measurements in independent experiments to account for biological variability .
    • Data Transparency : Publish raw datasets (e.g., receptor binding curves) in supplementary materials, adhering to FAIR principles .
    • Literature Integration : Ground hypotheses in existing theories (e.g., LTD4’s role in bronchoconstriction) and cite primary literature for compound characterization .

    Eigenschaften

    CAS-Nummer

    73836-78-9

    Molekularformel

    C25H40N2O6S

    Molekulargewicht

    496.7 g/mol

    IUPAC-Name

    (5S,6R,7E,9E,11Z,14Z)-6-[2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

    InChI

    InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20?,21-,22+/m0/s1

    InChI-Schlüssel

    YEESKJGWJFYOOK-LDDGIIIKSA-N

    SMILES

    CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N

    Isomerische SMILES

    CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N

    Kanonische SMILES

    CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N

    Key on ui other cas no.

    73836-78-9

    Physikalische Beschreibung

    Solid

    Synonyme

    Leukotriene D
    Leukotriene D 4
    Leukotriene D-4
    Leukotriene D4
    Leukotrienes D
    LTD4

    Herkunft des Produkts

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    leukotriene D4
    Reactant of Route 2
    leukotriene D4
    Reactant of Route 3
    leukotriene D4
    Reactant of Route 4
    leukotriene D4
    Reactant of Route 5
    leukotriene D4
    Reactant of Route 6
    leukotriene D4

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.